5-Bromo-4-methylpyridine-2,3-diamine chemical properties
5-Bromo-4-methylpyridine-2,3-diamine chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-4-methylpyridine-2,3-diamine is a heterocyclic organic compound of significant interest in medicinal chemistry and agrochemical research. Its structure, featuring a pyridine ring substituted with two amino groups, a bromine atom, and a methyl group, provides a versatile scaffold for the synthesis of various biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and its relevance in the context of kinase inhibition in cancer therapy.
Chemical and Physical Properties
The following tables summarize the key chemical and physical properties of 5-Bromo-4-methylpyridine-2,3-diamine.
| Property | Value | Reference(s) |
| CAS Number | 41230-93-7 | [1][2][3] |
| Molecular Formula | C₆H₈BrN₃ | [1][2] |
| Molecular Weight | 202.05 g/mol | [1][2] |
| IUPAC Name | 5-bromo-4-methylpyridine-2,3-diamine | |
| Synonyms | 2,3-Diamino-5-bromo-4-picoline | [3] |
| Physical Property | Value | Reference(s) |
| Melting Point | 161-162 °C | |
| Boiling Point | 331.2 °C at 760 mmHg (Predicted) | |
| Density | 1.688 g/cm³ (Predicted) | |
| Flash Point | 154.1 °C | |
| Solubility | Data not available | |
| Appearance | Solid | |
| Storage Conditions | 2-8°C, under inert gas, light-proof | [1] |
Synthesis
A plausible synthetic route to 5-Bromo-4-methylpyridine-2,3-diamine involves the reduction of the corresponding nitro-amino precursor, 5-Bromo-4-methyl-3-nitropyridin-2-amine.
Experimental Protocol: Reduction of 5-Bromo-4-methyl-3-nitropyridin-2-amine
This protocol is a generalized procedure for the reduction of a nitro group on a pyridine ring using iron powder in the presence of an acid.
Materials:
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5-Bromo-4-methyl-3-nitropyridin-2-amine
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Iron powder (Fe)
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Concentrated Hydrochloric Acid (HCl)
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Ethanol (or another suitable solvent)
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Water
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Sodium bicarbonate (or other suitable base)
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Ethyl acetate (or other suitable extraction solvent)
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Anhydrous sodium sulfate (or other suitable drying agent)
Equipment:
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Round-bottom flask
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Reflux condenser
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Heating mantle with magnetic stirrer
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Stir bar
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Buchner funnel and filter flask
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Separatory funnel
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Rotary evaporator
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Standard laboratory glassware
Procedure:
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To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 5-Bromo-4-methyl-3-nitropyridin-2-amine (1.0 eq) and a suitable solvent such as ethanol.
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Add iron powder (excess, e.g., 5-10 eq) to the suspension.
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Slowly add a catalytic amount of concentrated hydrochloric acid to the mixture.
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Heat the reaction mixture to reflux and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Once the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the iron catalyst. Wash the filter cake with the reaction solvent.
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Concentrate the filtrate under reduced pressure using a rotary evaporator.
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Redissolve the residue in an extraction solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a brine wash.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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The crude 5-Bromo-4-methylpyridine-2,3-diamine can be further purified by recrystallization or column chromatography.
Spectral Data
Biological Relevance and Signaling Pathways
5-Bromo-4-methylpyridine-2,3-diamine is a valuable building block for the synthesis of kinase inhibitors, which are a major class of targeted cancer therapeutics.[1] Kinases are enzymes that play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a common feature of many cancers.
One of the key signaling pathways implicated in cancer is the PI3K/Akt pathway. Inhibitors developed from pyridine-based scaffolds can potentially target kinases within this pathway.
PI3K/Akt Signaling Pathway
The PI3K/Akt signaling pathway is a critical intracellular pathway that is activated by various growth factors and cytokines. Its activation leads to cell proliferation, survival, and growth. Aberrant activation of this pathway is frequently observed in various human cancers.
Conclusion
5-Bromo-4-methylpyridine-2,3-diamine is a key chemical intermediate with significant potential for the development of novel pharmaceuticals, particularly kinase inhibitors for cancer therapy. This guide provides essential chemical and physical data, a plausible synthetic route, and context for its application in targeting critical cellular signaling pathways. Further research into its derivatives is warranted to explore their full therapeutic potential.
